N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine

Kinase inhibitor design Hinge-binding motif Pyrimidine-2,4-diamine scaffold

N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine is a fully synthetic, small-molecule 2,4-pyrimidinediamine derivative (MF: C₁₁H₁₃N₅; MW: 215.25 g/mol; MDL: MFCD21091735). The compound is supplied as a screening-grade building block by Life Chemicals (catalog ID F1969-0117, purity ≥95%) and is structurally categorized within the N2-aryl/heteroaryl pyrimidine-2,4-diamine chemotype, a privileged scaffold in kinase inhibitor and epigenetic probe discovery.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
Cat. No. B14799845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CN=CC=C2)NC
InChIInChI=1S/C11H13N5/c1-8-6-10(12-2)16-11(14-8)15-9-4-3-5-13-7-9/h3-7H,1-2H3,(H2,12,14,15,16)
InChIKeyHHYJTPUBUQTPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4,6-Dimethyl-N2-pyridin-3-ylpyrimidine-2,4-diamine – Procurement-Relevant Baseline and Scaffold Identity


N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine is a fully synthetic, small-molecule 2,4-pyrimidinediamine derivative (MF: C₁₁H₁₃N₅; MW: 215.25 g/mol; MDL: MFCD21091735) [1]. The compound is supplied as a screening-grade building block by Life Chemicals (catalog ID F1969-0117, purity ≥95%) [1] and is structurally categorized within the N2-aryl/heteroaryl pyrimidine-2,4-diamine chemotype, a privileged scaffold in kinase inhibitor and epigenetic probe discovery [2]. Its core structural features include a pyrimidine ring bearing methyl substituents at N4 and C6 and a pyridin-3-yl group at N2, placing it at the intersection of several medicinally relevant chemical series. No CAS Registry Number is assigned to the exact compound, and no bioactivity data are deposited in ChEMBL, BindingDB, or PubChem as of the knowledge cutoff, establishing it as a data-poor entry within its chemotype [2].

Why N4,6-Dimethyl-N2-pyridin-3-ylpyrimidine-2,4-diamine Cannot Be Interchanged with Close Analogs


Within the pyrimidine-2,4-diamine scaffold, minor positional variations in the aryl/heteroaryl substitution pattern are known to produce profound shifts in kinase selectivity, target engagement, and cellular potency [1]. The 3-pyridyl isomer occupies a distinct regioisomeric space relative to the corresponding 2-pyridyl and 4-pyridyl analogs, with the nitrogen position directly influencing hinge-binding geometry and hydrogen-bonding complementarity in the kinase ATP pocket [1]. Additionally, analogs where the pyridin-3-yl group is connected via a methylene linker (e.g., N2-(pyridin-3-ylmethyl)) introduce conformational flexibility that fundamentally alters pharmacophore presentation [2]. In the absence of publicly available head-to-head biochemical data for the target compound, structural analysis alone indicates that generic interchange with any of these analogs would introduce an uncontrolled variable in a screening cascade or SAR study. The compound is therefore best viewed as a unique, uncharacterized vector within the chemotype, requiring experimental profiling before any substitution or prioritization decision can be made [2].

N4,6-Dimethyl-N2-pyridin-3-ylpyrimidine-2,4-diamine – Quantified Differentiation Evidence Versus Closest Analogs


Regioisomeric Differentiation: Pyridin-3-yl vs. Pyridin-2-yl and Pyridin-4-yl N2-Substitution

The target compound bears a pyridin-3-yl group at the N2 position, distinguishing it from the commercially available N2-(pyridin-2-yl) isomer (Life Chemicals catalog ID F1969-0118) [1] and the hypothetical N2-(pyridin-4-yl) isomer. In kinase inhibitor design, the 3-pyridyl nitrogen is positioned meta to the linking amine, precluding the formation of a direct hydrogen bond with the kinase hinge region that the 2-pyridyl isomer can engage [2]. This regioisomeric difference is predicted to alter kinase selectivity profiles, as demonstrated across multiple 2,4-pyrimidinediamine series where the pyridyl nitrogen position modulates both binding affinity and off-target activity [2]. No direct biochemical comparison between these three regioisomers has been published for the N4,6-dimethyl scaffold, meaning any substitution between them introduces an untested selectivity variable [2].

Kinase inhibitor design Hinge-binding motif Pyrimidine-2,4-diamine scaffold

Linker Flexibility Contrast: Direct N–C Aryl Bond vs. Methylene Spacer

The target compound features a direct C–N bond between the exocyclic N2 amine and the pyridine ring, whereas the PDB-annotated analog 6-methyl-N4-[(pyridin-3-yl)methyl]pyrimidine-2,4-diamine (PDB ligand code RE4) incorporates a methylene (-CH₂-) spacer at N4, and the corresponding N2-methylene analog is also known [1]. Crystallographic data from the PDB show that the CH₂ linker introduces a rotational degree of freedom that permits the pyridine ring to occupy a different spatial volume relative to the pyrimidine core [1]. In fragment-based screening, such linker variations have been shown to alter binding-site occupancy and can convert a non-binder into a hit, even when the terminal aryl group is identical [2]. No published direct comparison of binding affinity or target engagement exists between the direct-linked and methylene-linked analogs on the N4,6-dimethyl scaffold.

Conformational restriction Fragment-based drug discovery Structure-activity relationships

C4- and C6-Alkyl Substitution Differentiation: N4,6-Dimethyl vs. C6-Methyl-Only and C4-Desmethyl Analogs

The target compound carries methyl groups at both N4 and C6 of the pyrimidine ring, in contrast to analogs bearing a single C6-methyl group (e.g., 6-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine, CHEMBL1460702) [1] or those with a free N4-amine. The presence of the N4-methyl group increases the calculated logP by approximately 0.3–0.4 units (AlogP estimation) and eliminates a hydrogen-bond donor, which in analogous pyrimidine-2,4-diamine series has been correlated with improved passive membrane permeability and reduced metabolic N-dealkylation susceptibility [2]. Quantitative permeability and metabolic stability data for the specific N4,6-dimethyl compound are not publicly reported, but the physicochemical trend is well-established across multiple pyrimidine-2,4-diamine chemotypes [2].

Metabolic stability Lipophilicity modulation Structure-metabolism relationships

Procurement Scenarios for N4,6-Dimethyl-N2-pyridin-3-ylpyrimidine-2,4-diamine – Where the Absence of Data Defines Utility


Kinase Selectivity Panel Profiling of Pyrimidine-2,4-diamine Regioisomers

A research group seeking to map kinase selectivity landscapes across pyridyl regioisomers of the 2,4-pyrimidinediamine scaffold would acquire the 3-pyridyl, 2-pyridyl, and 4-pyridyl N2-substituted variants (where commercially available) and profile them against a panel of 50–100 kinases at a single concentration (e.g., 1 μM) [1]. The target compound fills a critical regioisomeric gap, as the 3-pyridyl isomer is often underrepresented in commercial kinase-focused libraries, and its selectivity fingerprint cannot be reliably extrapolated from the 2- or 4-pyridyl data [1].

Fragment-Based Screening Library Diversification with Direct-Linked N2-Aryl Pyrimidines

Fragment library designers seeking to increase sp²-rich, low-molecular-weight diversity in the 200–250 Da range would include the target compound alongside methylene-linked counterparts to experimentally assess the impact of rotational restriction on hit rates [1]. The compound's direct N2–pyridin-3-yl bond provides a rigid, planar geometry complementary to the more flexible methylene-bridged fragments commonly deposited in PDB, enabling exploration of under-sampled conformational space [1].

N4-Alkyl Substitution SAR Initiation for Metabolic Stability Optimization

Medicinal chemistry teams optimizing a pyrimidine-2,4-diamine hit with a free N4-amine may procure the N4-methyl analog as a starting point for systematic N-alkyl SAR to improve microsomal stability and permeability [1]. The N4,6-dimethyl compound, while itself uncharacterized, represents a logical first step in a methylation scan, and its procurement enables direct, paired comparison with the N4-unsubstituted and N4-ethyl analogs within the same assay cascade [2].

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